

The Versatile Linker: A Technical Guide to **tert-Butyl 3-(bromomethyl)benzylcarbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl 3-(bromomethyl)benzylcarbamate</i>
Cat. No.:	B153213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-(bromomethyl)benzylcarbamate**, a key building block in modern medicinal chemistry. We delve into its commercial availability, chemical properties, synthesis, and its pivotal role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

tert-Butyl 3-(bromomethyl)benzylcarbamate is readily available from a range of chemical suppliers. Its procurement for research and development purposes is straightforward, with various purity levels offered to suit different experimental needs.

Table 1: Commercial Suppliers of **tert-Butyl 3-(bromomethyl)benzylcarbamate**

Supplier	Purity
Biosynth	≥95%
Cenmed Enterprises	98%
Sigma-Aldrich	98%
BLD Pharm	≥97%
Fluorochem	95%

Table 2: Physicochemical Data of **tert-Butyl 3-(bromomethyl)benzylcarbamate**

Property	Value
CAS Number	220364-34-1
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂
Molecular Weight	300.19 g/mol
Appearance	Solid
Storage Temperature	2-8°C, under inert atmosphere
SMILES	CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr
InChI Key	ZAWVAHJDHPLCQF-UHFFFAOYSA-N

Synthesis of **tert-Butyl 3-(bromomethyl)benzylcarbamate**

The synthesis of **tert-butyl 3-(bromomethyl)benzylcarbamate** is typically achieved through a two-step process starting from 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.

Experimental Protocol: Synthesis of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 1)**

This protocol is adapted from standard procedures for the Boc protection of amines.

Materials:

- 3-(aminomethyl)benzyl alcohol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 3-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as THF or DCM.
- Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
- To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the organic solvent under reduced pressure.
- If an aqueous base was used, extract the aqueous layer with ethyl acetate. If a triethylamine/organic solvent system was used, wash the reaction mixture with water and then brine.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate. The product can be

purified further by column chromatography if necessary.

Experimental Protocol: Bromination of tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 2)

This protocol describes the conversion of the benzylic alcohol to the corresponding bromide using phosphorus tribromide (PBr_3) or a combination of carbon tetrabromide (CBr_4) and triphenylphosphine (PPh_3).

Using Phosphorus Tribromide (PBr_3):

Materials:

- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
- Phosphorus tribromide (PBr_3)
- Anhydrous Dichloromethane (DCM) or Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous DCM or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
- Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **tert-butyl 3-(bromomethyl)benzylcarbamate**.

Using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃):

Materials:

- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Anhydrous Dichloromethane (DCM)

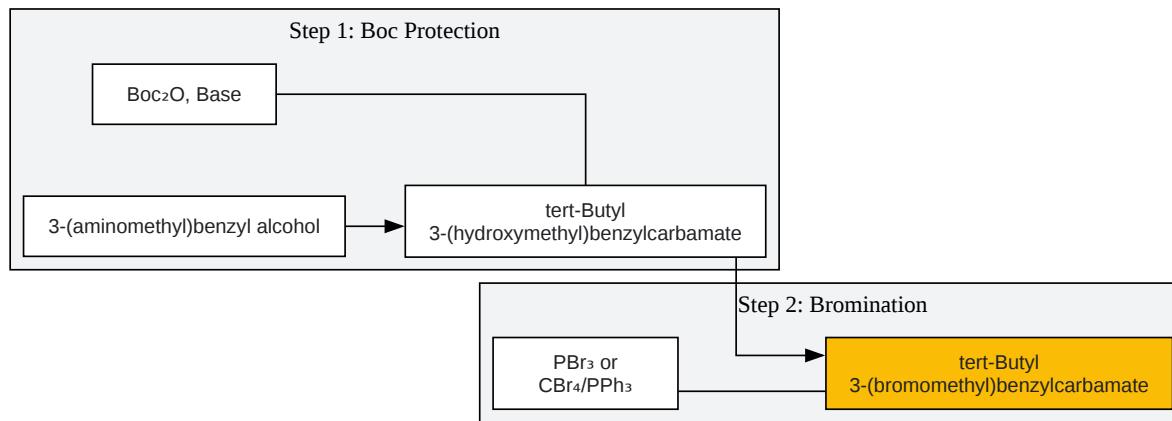
Procedure:

- Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0°C and add triphenylphosphine (1.2 eq) portion-wise.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
- Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield **tert-butyl 3-(bromomethyl)benzylcarbamate**.

Application in PROTAC Synthesis

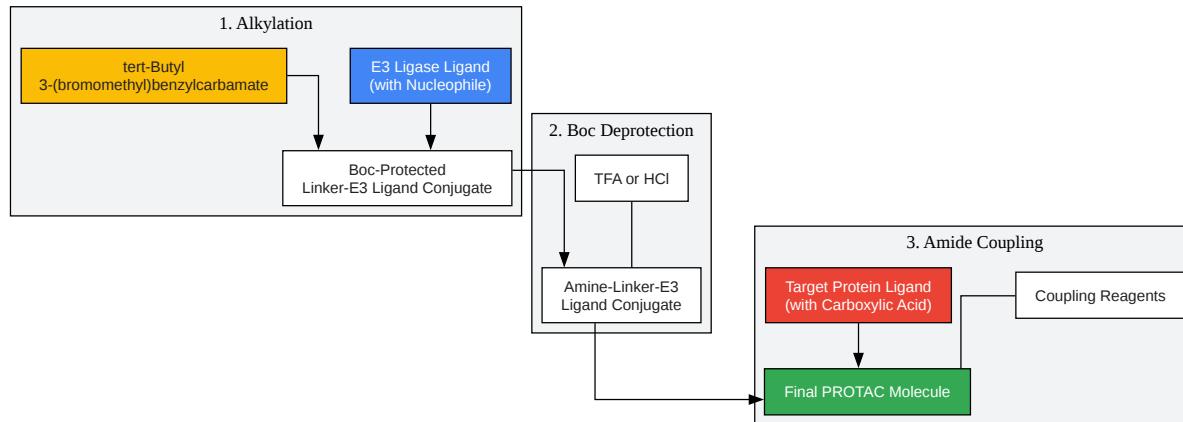
The primary application of **tert-butyl 3-(bromomethyl)benzylcarbamate** is as a versatile linker in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The benzylic bromide moiety of **tert-butyl 3-(bromomethyl)benzylcarbamate** provides a reactive electrophilic site for nucleophilic substitution by a suitable functional group on either the E3 ligase ligand or the target protein ligand. The Boc-protected amine serves as a latent nucleophile that can be deprotected under acidic conditions to allow for subsequent coupling to the other half of the PROTAC molecule.


General Workflow for PROTAC Synthesis

A common strategy for incorporating **tert-butyl 3-(bromomethyl)benzylcarbamate** into a PROTAC involves the following steps:

- **Alkylation:** The benzylic bromide is reacted with a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the E3 ligase ligand or the target protein ligand.
- **Deprotection:** The Boc protecting group is removed from the carbamate, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal a primary amine.
- **Amide Coupling:** The newly exposed amine is then coupled to a carboxylic acid on the other binding ligand using standard peptide coupling reagents (e.g., HATU, HOBr, EDC).


Visualizing the Process

The following diagrams illustrate the synthesis of **tert-butyl 3-(bromomethyl)benzylcarbamate** and its subsequent use in the assembly of a PROTAC molecule.

[Click to download full resolution via product page](#)

Caption: Synthesis of **tert-Butyl 3-(bromomethyl)benzylcarbamate**.

[Click to download full resolution via product page](#)

Caption: General workflow for PROTAC assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Versatile Linker: A Technical Guide to **tert-Butyl 3-(bromomethyl)benzylcarbamate**]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153213#commercial-availability-of-tert-butyl-3-bromomethyl-benzylcarbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com